molecular formula C8H10BNO4 B1473287 2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid CAS No. 2225170-39-6

2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid

Cat. No. B1473287
CAS RN: 2225170-39-6
M. Wt: 194.98 g/mol
InChI Key: XSFSORCGLDELRQ-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a relatively stable compound, and it is soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of boronic acids and their esters is a well-studied field. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not well developed . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Multifunctional Compounds Synthesis

Boronic acids, including those related to "2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid," are valued for their role as synthetic intermediates and building blocks. They have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation processes. The introduction of additional functional groups, such as aminophosphonic acid, into boronic acid structures offers new opportunities for application, including the creation of multifunctional compounds with potential uses across medicine and agriculture (R. Zhang et al., 2017).

Diol and Carbohydrate Recognition

Certain boronic acids have been investigated for their ability to bind to diols, showing comparable affinity to known compounds for catechol dye and fructose binding. This suggests a role for appropriately functionalized electron-deficient boronic acids in the recognition of diols and carbohydrates, which can be critical for biological and chemical sensing applications (Hormuzd R. Mulla et al., 2004).

Organometallic Chemistry and Supramolecular Structures

Boronic acids are also involved in the formation of complex organometallic structures, such as planar chiral ferrocenylboroxines, which demonstrate significant communication between metal moieties due to reversible oxidation events. These structures have implications for materials science, catalysis, and the development of novel supramolecular assemblies (P. Thilagar et al., 2011).

Crystallography and Material Science

The structural analysis of compounds containing "this compound" reveals specific hydrogen-bonding networks, which are crucial for understanding the material properties and potential applications in crystal engineering and the design of functional materials (S. Luliński & J. Serwatowski, 2006).

Chemical Synthesis and Catalysis

These compounds play a role in chemical synthesis, offering pathways for the creation of complex molecules. Their properties as intermediates enable the development of efficient synthetic routes and catalytic processes, which are fundamental in drug development and the production of fine chemicals (T. Horikawa et al., 2001).

properties

IUPAC Name

(2-methoxycarbonyl-6-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-7(10-5)8(11)14-2/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFSORCGLDELRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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